molecular formula C9H9F3N2 B8051570 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8051570
M. Wt: 202.18 g/mol
InChI Key: GAZXXVFVZZHSCA-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the cyclopropyl group can be added through cyclopropanation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

  • 3-Cyclopropyl-5-(trifluoromethyl)pyridine

Uniqueness: 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine stands out due to its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, distinguishing it from similar compounds.

Biological Activity

5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring with a cyclopropyl and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}F3_3N. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity. The nitrogen atom in the pyridine ring contributes to its interactions with biological targets, making it a valuable scaffold for drug design.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency due to their favorable interactions with biological targets. Specifically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in critical pathways such as inflammation and cancer progression .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes or signaling pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Binding : Interaction studies have shown that this compound can bind to certain receptors, influencing downstream signaling cascades involved in disease processes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Substitution Reactions : Utilizing cyclopropyl halides in the presence of suitable bases to facilitate substitution on the pyridine ring.
  • Functional Group Modifications : Post-synthesis modifications may be performed to optimize the biological activity and selectivity of the compound.

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that variations in substituents can significantly impact its biological properties. For instance, different alkyl groups can alter lipophilicity, solubility, and binding affinity. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Cyclobutyl-3-(trifluoromethyl)pyridin-2-amineCyclobutyl instead of cyclopropylPotentially different binding characteristics
5-Methyl-3-(trifluoromethyl)pyridin-2-amineMethyl group instead of cyclopropylMay exhibit different metabolic stability
5-Ethyl-3-(trifluoromethyl)pyridin-2-amineEthyl group substitutionAltered lipophilicity and solubility properties

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Inhibition Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on specific enzymes related to cancer metabolism .
  • Cellular Assays : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Pharmacokinetics : The incorporation of the trifluoromethyl group has been linked to improved bioavailability and selectivity in drug formulations, enhancing therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

5-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6(5-1-2-5)4-14-8(7)13/h3-5H,1-2H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZXXVFVZZHSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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